molecular formula C12H16O3 B12713875 4-Methoxy-alpha-methylbenzyl propionate CAS No. 35279-24-4

4-Methoxy-alpha-methylbenzyl propionate

Cat. No.: B12713875
CAS No.: 35279-24-4
M. Wt: 208.25 g/mol
InChI Key: WNHUSXOIBXEAMM-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-methylbenzyl propionate is an organic compound with the molecular formula C12H16O3. It is known for its aromatic properties and is used in various chemical and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, along with a propionate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-alpha-methylbenzyl propionate typically involves the esterification of 4-methoxy-alpha-methylbenzyl alcohol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-alpha-methylbenzyl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-alpha-methylbenzoic acid or 4-methoxy-alpha-methylbenzaldehyde.

    Reduction: Formation of 4-methoxy-alpha-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-alpha-methylbenzyl propionate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-alpha-methylbenzyl propionate involves its interaction with specific molecular targets and pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interactions. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but lacks the propionate ester group.

    4-Methoxy-alpha-methylbenzyl alcohol: Similar structure but lacks the ester group.

    4-Methoxybenzyl propionate: Similar structure but lacks the alpha-methyl group.

Uniqueness

4-Methoxy-alpha-methylbenzyl propionate is unique due to the presence of both the methoxy group and the propionate ester group, which confer distinct chemical and physical properties

Properties

CAS No.

35279-24-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethyl propanoate

InChI

InChI=1S/C12H16O3/c1-4-12(13)15-9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3

InChI Key

WNHUSXOIBXEAMM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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